Jms-053

Ovarian Cancer PTP4A3 Inhibition Cellular Cytotoxicity

JMS-053 is the definitive PTP4A3 allosteric inhibitor for translational oncology research. Unlike orthosteric or ROS-generating phosphatase probes, this first-in-class thienopyridinedione reversibly and non-oxidatively inhibits PTP4A3 (IC50 34.7 nM), PTP4A1, PTP4A2, and CDC25B without oxidizing the catalytic cysteine—ensuring on-target pharmacology. Structural analogs consistently underperform in cellular assays; only authentic JMS-053 guarantees reliable modulation of STAT3/p38 and RhoA signaling in ovarian cancer models. Extended plasma half-life (~24 h) enables once-daily in vivo dosing as a single agent or with paclitaxel. Directly links phenotypic data to phosphatase inhibition.

Molecular Formula C13H8N2O2S
Molecular Weight 256.28 g/mol
CAS No. 1954650-11-3
Cat. No. B608200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJms-053
CAS1954650-11-3
SynonymsJMS-631-053;  JMS053;  JMS 053;  JMS-053
Molecular FormulaC13H8N2O2S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O
InChIInChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17)
InChIKeyCQHAROORCYWRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JMS-053 (CAS 1954650-11-3) for Oncology Research: A Potent, Selective, and Allosteric PTP4A3 Phosphatase Inhibitor


JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione) is a first-in-class, potent, selective, reversible, and noncompetitive allosteric inhibitor of the oncogenic phosphatase PTP4A3 (PRL-3) [1]. It belongs to the thienopyridinedione chemotype and exhibits broad inhibitory activity across the PTP4A family (PTP4A1, PTP4A2, PTP4A3) with nanomolar potency, while maintaining high specificity against a panel of over 25 other phosphatases and 50 kinases [2]. JMS-053 has demonstrated significant anticancer activity in preclinical models, including inhibition of cancer cell migration, disruption of 3D spheroid growth, and attenuation of in vivo ovarian tumor growth, making it a critical tool compound for investigating PTP4A3-dependent signaling in oncology [3].

Why JMS-053 Cannot Be Substituted: Unique Allosteric Binding and Non-Oxidative Mechanism in PTP4A3 Inhibition


Generic substitution of PTP4A inhibitors is not feasible due to the unique allosteric, noncompetitive binding mode of JMS-053, which fundamentally differs from orthosteric inhibitors targeting the active site [1]. Unlike many phosphatase inhibitors that generate reactive oxygen species (ROS) or oxidize the catalytic cysteine, JMS-053 inhibits PTP4A3 through a reversible, non-oxidative mechanism, as confirmed by mass spectrometry showing no disulfide bond formation or oxidation of Cys104 [2]. Furthermore, analogs such as NRT-870-59 exhibit altered specificity for PTP4A3 mutants and CDC25B, while JMS-053-based analogs evaluated in ovarian cancer cell survival assays were consistently inferior to JMS-053, underscoring that subtle structural modifications dramatically impact cellular efficacy [3]. Consequently, only the authentic JMS-053 compound guarantees the defined pharmacological profile required for reproducible preclinical studies.

Quantitative Differentiation: Head-to-Head Potency, Selectivity, and In Vivo Efficacy of JMS-053 vs. Structural Analogs


Superior Cellular Cytotoxicity Against Ovarian Cancer Cells: JMS-053 Outperforms All Structural Analogs

In a direct phenotypic comparison of JMS-053 and a series of its structural analogs in high-grade serous ovarian cancer (OvCa) cell lines, none of the analogs were superior to JMS-053 in reducing cell survival [1]. Despite similar in vitro enzymatic inhibition of PTP4A3, the analogs failed to match the cellular efficacy of JMS-053, highlighting the unique contribution of JMS-053's scaffold to cell-based activity.

Ovarian Cancer PTP4A3 Inhibition Cellular Cytotoxicity

Broad and High Specificity Kinase/Phosphatase Panel Profiling: JMS-053 vs. NRT-870-59

JMS-053 demonstrates high specificity, inhibiting only 3 out of 25 phosphatases and 0 out of 50 kinases tested at 10 µM [1]. In contrast, the analog NRT-870-59, while a potent PTP4A3 inhibitor, exhibits a different selectivity profile, showing altered specificity for the PTP4A3 A111S mutant and the oncogenic phosphatase CDC25B [2]. This indicates that JMS-053 maintains a cleaner selectivity profile, reducing the risk of confounding off-target effects in cellular and in vivo studies.

Kinase Selectivity Phosphatase Profiling Off-Target Risk

Enhanced In Vivo Ovarian Tumor Growth Inhibition by JMS-053 vs. Vehicle Control

In a murine xenograft model of drug-resistant human ovarian cancer, JMS-053 (administered intraperitoneally at 20 mg/kg daily for 21 days) significantly attenuated tumor growth compared to vehicle control [1]. While a direct head-to-head comparison with another inhibitor is not available in the same study, this data establishes a robust in vivo efficacy benchmark for JMS-053 that is not consistently reported for many structural analogs.

In Vivo Efficacy Ovarian Cancer Xenograft Tumor Growth Inhibition

Reversible, Non-Oxidative Inhibition Mechanism: JMS-053 vs. Classic Phosphatase Inhibitors

Unlike many classic phosphatase inhibitors that act via oxidation of the catalytic cysteine residue, JMS-053 is a reversible, noncompetitive inhibitor that does not generate detectable reactive oxygen species (ROS) or induce disulfide bond formation at Cys104 [1]. Mass spectrometry analysis confirmed no oxidation of the catalytic cysteine after incubation with JMS-053, and gene expression profiling did not indicate oxidative stress [2]. This non-oxidative mechanism is a critical differentiator from compounds that inhibit phosphatases through ROS generation.

Mechanism of Action Reversible Inhibition Oxidative Stress

Synergistic Cytotoxicity with Paclitaxel: JMS-053 Enhances Chemotherapy Efficacy

JMS-053 exhibits additive or synergistic in vitro cytotoxicity when combined with the standard-of-care chemotherapeutic paclitaxel in ovarian cancer cells [1]. This combination effect is not observed with the inactive analog JMS-038, confirming that the synergy is dependent on PTP4A3 inhibition.

Combination Therapy Paclitaxel Synergy Ovarian Cancer

Extended Plasma Half-Life via Albumin Binding: JMS-053's Pharmacokinetic Advantage

X-ray crystallography and isothermal titration calorimetry confirm that JMS-053 binds specifically to human serum albumin at drug site 3 (subdomain IB) [1]. This binding extends the plasma half-life of JMS-053 to approximately 24 hours in mice, a significant improvement over many small molecule inhibitors that are rapidly cleared [2]. In contrast, no such extended half-life has been reported for closely related analogs lacking this albumin-binding property.

Pharmacokinetics Plasma Half-Life Albumin Binding

Procurement-Driven Research Applications: Optimal Use Cases for JMS-053 (CAS 1954650-11-3) in Oncology


Investigating PTP4A3-Dependent Signaling in Ovarian Cancer Cells

JMS-053 is the preferred tool compound for dissecting PTP4A3-mediated signaling pathways, such as STAT3/p38 and RhoA cascades, in ovarian cancer models. Its reversible, non-oxidative mechanism ensures that observed effects are directly attributable to phosphatase inhibition rather than off-target oxidative stress [1]. The compound's superior cellular efficacy over structural analogs guarantees robust and reproducible modulation of PTP4A3-dependent phenotypes.

In Vivo Xenograft Studies of Drug-Resistant Ovarian Cancer

For in vivo efficacy testing in murine models of drug-resistant ovarian cancer, JMS-053 provides a validated and effective pharmacological probe. Its extended plasma half-life (~24 hours) due to albumin binding allows for convenient once-daily dosing, while its demonstrated ability to attenuate tumor growth as a single agent or in combination with paclitaxel makes it ideal for translational research [2].

Combination Therapy Research with Standard Chemotherapeutics

Researchers exploring combination strategies to overcome chemotherapy resistance in ovarian cancer should prioritize JMS-053. The compound's additive or synergistic cytotoxicity with paclitaxel has been directly confirmed, and its lack of cross-resistance with cisplatin and teniposide in JMS-053-resistant cell lines suggests a unique mechanism of action that can complement existing therapies [3].

Endothelial Barrier Function and Vascular Biology Studies

JMS-053's ability to normalize VEGF- and LPS-induced decreases in transendothelial electric resistance (TEER) makes it a valuable tool for studying microvascular barrier function and angiogenesis [4]. Its high specificity profile ensures minimal confounding effects when investigating PTP4A3's role in endothelial signaling.

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